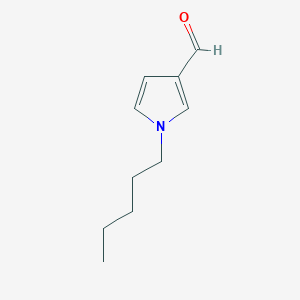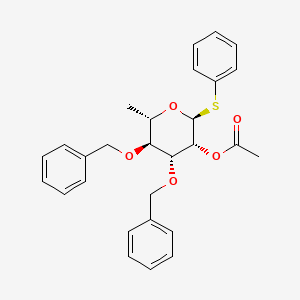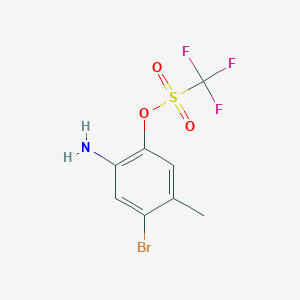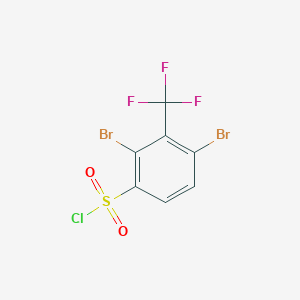
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2Br2ClF3O2S. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride typically involves the bromination of 3-trifluoromethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in these reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The bromine atoms and trifluoromethyl group further enhance its reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-trifluoromethylbenzenesulfonyl chloride
- 2,4-Dibromobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is unique due to the presence of both bromine atoms and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C7H2Br2ClF3O2S |
|---|---|
Poids moléculaire |
402.41 g/mol |
Nom IUPAC |
2,4-dibromo-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Br2ClF3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |
Clé InChI |
HYGRAMGVVQIGSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


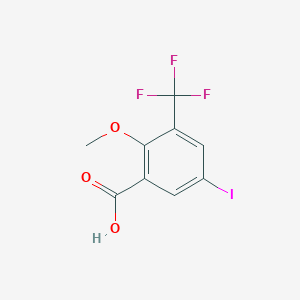
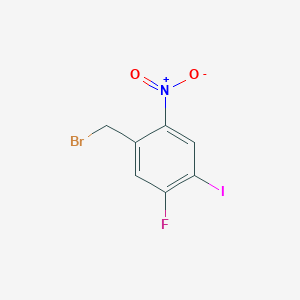
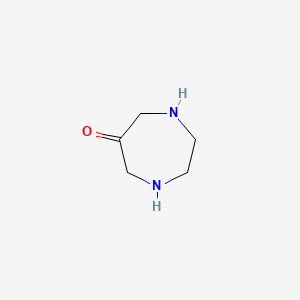
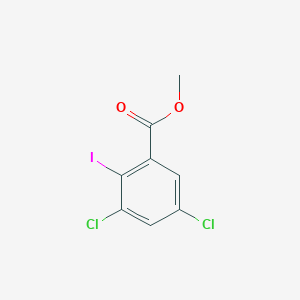
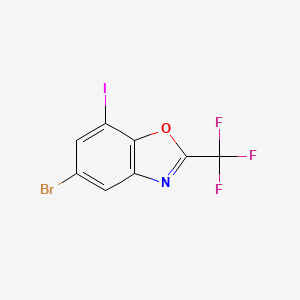
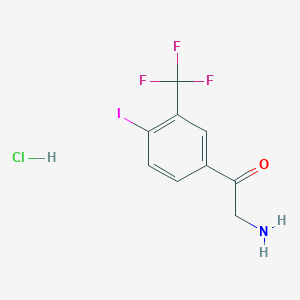

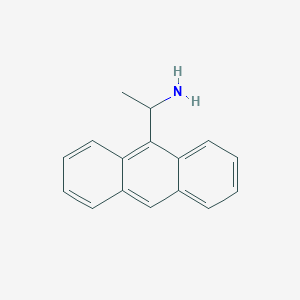
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

